molecular formula C18H19F3N4O5S B11137379 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid

5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid

Cat. No.: B11137379
M. Wt: 460.4 g/mol
InChI Key: KINGFEMOZZAAML-LBPRGKRZSA-N
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Description

5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid is a complex organic compound featuring a thiazole ring, a trifluoromethoxyphenyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to the phenyl ring.

    Coupling with Pentanoic Acid: The final step involves coupling the thiazole derivative with a pentanoic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or phenyl group.

    Reduction: Reduced forms of the carbonyl-containing groups.

    Substitution: Substituted derivatives where the trifluoromethoxy group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole derivatives and trifluoromethoxyphenyl groups in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid involves its interaction with specific molecular targets. The thiazole ring and trifluoromethoxyphenyl group are likely to play crucial roles in binding to these targets, potentially affecting biological pathways related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Carbamoylamino)-2-({4-methyl-2-[4-(methoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C18H19F3N4O5S

Molecular Weight

460.4 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C18H19F3N4O5S/c1-9-13(14(26)25-12(16(27)28)3-2-8-23-17(22)29)31-15(24-9)10-4-6-11(7-5-10)30-18(19,20)21/h4-7,12H,2-3,8H2,1H3,(H,25,26)(H,27,28)(H3,22,23,29)/t12-/m0/s1

InChI Key

KINGFEMOZZAAML-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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